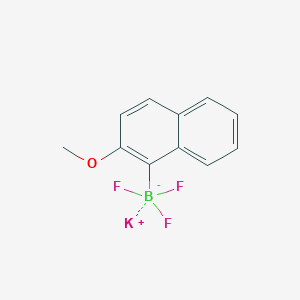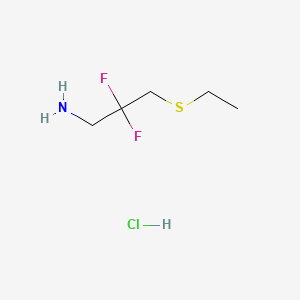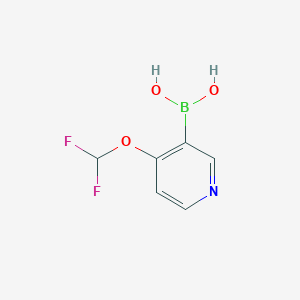
(4-(Difluoromethoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Difluoromethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a difluoromethoxy group. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques are often employed to achieve these goals .
化学反应分析
Types of Reactions: (4-(Difluoromethoxy)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: In organic synthesis, (4-(Difluoromethoxy)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of various organic compounds .
Biology and Medicine: This compound is utilized in the development of potential therapeutic agents. For example, it has been used in the synthesis of inhibitors for enzymes such as HIV-1 protease and protein kinase CK2, which are targets for antiviral and anticancer therapies .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds makes it a key reagent in material science .
作用机制
The mechanism of action of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
4-Pyridinylboronic acid: Similar structure but lacks the difluoromethoxy group.
3-Pyridinylboronic acid: Another pyridine-based boronic acid with applications in cross-coupling reactions.
Uniqueness: The presence of the difluoromethoxy group in (4-(Difluoromethoxy)pyridin-3-yl)boronic acid enhances its reactivity and selectivity in certain reactions. This functional group can also impart unique electronic properties to the resulting compounds, making it a valuable reagent in the synthesis of specialized organic molecules .
属性
分子式 |
C6H6BF2NO3 |
|---|---|
分子量 |
188.93 g/mol |
IUPAC 名称 |
[4-(difluoromethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-1-2-10-3-4(5)7(11)12/h1-3,6,11-12H |
InChI 键 |
GIWJLNTUPDHXMD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CN=C1)OC(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



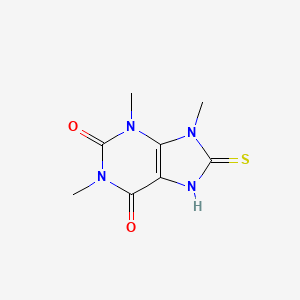
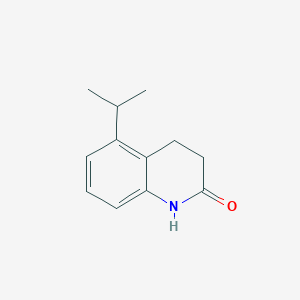
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
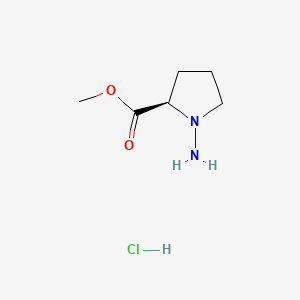
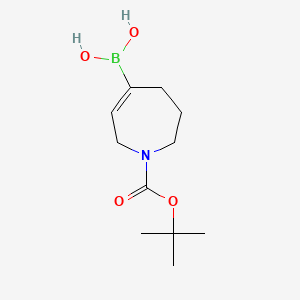
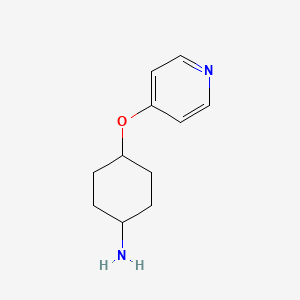

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)

![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)

